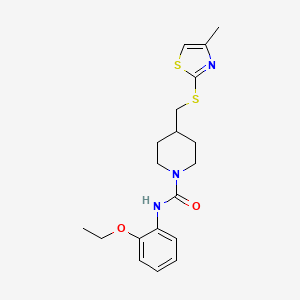
N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2S2 and its molecular weight is 391.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{22}N_{2}O_{2}S, with a molecular weight of 306.42 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Thiazole moiety : Known for its role in various pharmacological activities.
- Piperidine ring : Often associated with neuroactive compounds.
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. For instance, compounds containing thiazole rings have demonstrated IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells .
- The mechanism of action often involves the inhibition of topoisomerases or alkylation of DNA, leading to apoptosis in cancer cells .
-
Antimicrobial Properties :
- Preliminary evaluations suggest that this compound may possess antimicrobial activity against a variety of pathogens. Compounds with similar thiazole structures have been reported to show significant antibacterial effects.
-
Neuroactive Effects :
- The piperidine component is linked to neuroactive properties, with some derivatives exhibiting anticonvulsant effects in animal models. This suggests potential applications in treating epilepsy or other neurological disorders.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Tables
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-3-24-17-7-5-4-6-16(17)21-18(23)22-10-8-15(9-11-22)13-26-19-20-14(2)12-25-19/h4-7,12,15H,3,8-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZGUCBTEJVGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














